
2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride
Descripción general
Descripción
2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride, commonly referred to as 2-A3TMTH, is an organic compound with a wide range of applications in scientific research. It is a white crystalline powder that is soluble in water and ethanol, and is commonly used as a reagent in organic synthesis. 2-A3TMTH has been used in a variety of research studies, including in the fields of medicinal chemistry, biochemistry, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-A3TMTH.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have synthesized a range of novel compounds utilizing "2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride" or its analogues as key intermediates. For instance, new pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties were synthesized from ethyl acetoacetate, thiourea, 3-pyridinylmethyl chloride hydrochloride, and substituted anilines through multi-step reactions. These compounds were characterized and evaluated for their antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, demonstrating significant inhibition activity (Shi-Chun Wang et al., 2018).
Antimicrobial and Antitubercular Activities
The synthesized azetidinone and related derivatives have been explored for their antimicrobial and antitubercular activities. For example, a study synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluating them as potential antidepressant and nootropic agents. This study underlines the versatility of the azetidinone ring in contributing to central nervous system (CNS) activity (Asha B. Thomas et al., 2016).
Antifungal Agents
Another focus area is the development of antifungal agents. A study reported the synthesis of new pyridine derivatives as potent antifungal agents, highlighting the therapeutic potential of such compounds in treating fungal infections (C. S. Rajput et al., 2011).
Bioactive Compound Development
The development of bioactive compounds is a significant application of "this compound." A novel series of 2-azetidinone derivatives derived from pyrazin dicarboxylic acid were synthesized and screened for antimicrobial activity, demonstrating excellent antibacterial and antifungal activities (A. Ayyash et al., 2019).
Azetidinones as CNS Active Agents
Further research indicates that azetidinone derivatives, including those related to "this compound," exhibit potential as CNS active agents. This opens avenues for the development of new therapeutic agents targeting the central nervous system (Asha B. Thomas et al., 2016).
Propiedades
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.ClH/c1-2-4-11-9(3-1)12-7-8-5-10-6-8;/h1-4,8,10H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZOBBAMXXLDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CSC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



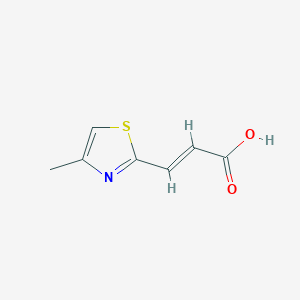
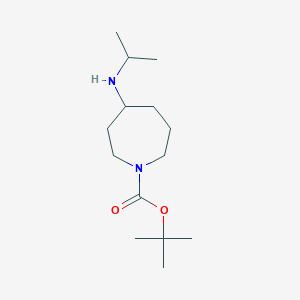
![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)
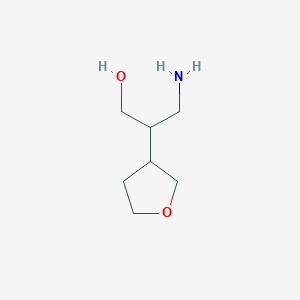
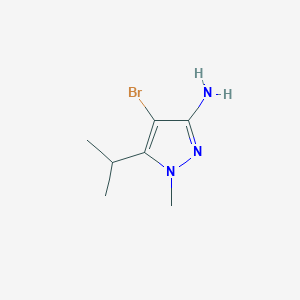
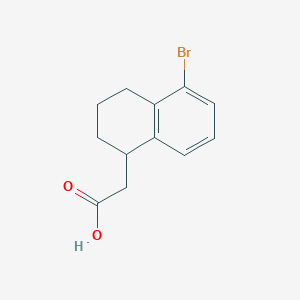

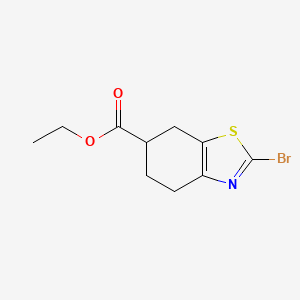
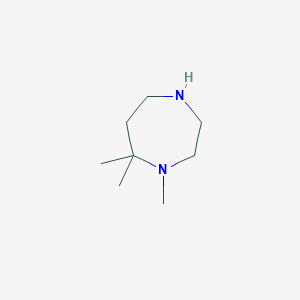


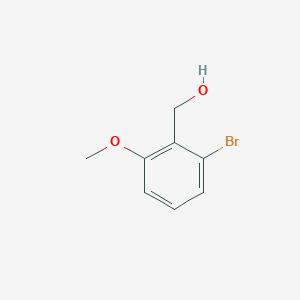
![2-[(1-Acetylazetidin-3-yl)oxy]acetic acid](/img/structure/B1382022.png)
